Pyridoxamine-d3dihydrochloride

Description

Properties

IUPAC Name |

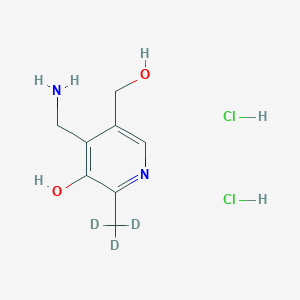

4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H/i1D3;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWCOANXZNKMLR-GXXYEPOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CN)CO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703030 | |

| Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-45-4 | |

| Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Pyridoxamine-d3 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine-d3 dihydrochloride (B599025) is the deuterated form of Pyridoxamine (B1203002) dihydrochloride, a derivative of vitamin B6. It serves as a valuable internal standard in analytical and clinical research, particularly in studies involving pharmacokinetics and metabolism where mass spectrometry is employed. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate quantification of its non-deuterated counterpart in complex biological matrices.[1] Beyond its use as an analytical standard, the non-deuterated form, Pyridoxamine, has garnered significant interest for its therapeutic potential. It is a potent inhibitor of the formation of advanced glycation end-products (AGEs) and a scavenger of reactive oxygen species (ROS) and toxic carbonyls.[2] These properties make it a promising candidate for the treatment of diabetic complications, such as nephropathy, retinopathy, and neuropathy. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Pyridoxamine-d3 dihydrochloride, intended to support researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of Pyridoxamine-d3 dihydrochloride are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | 4-(Aminomethyl)-5-hydroxy-6-(methyl-d3)-3-pyridinemethanol dihydrochloride | [3] |

| Synonyms | Vitamin B6-(methyl-d3) dihydrochloride | [3] |

| CAS Number | 1173023-45-4 | [3] |

| Molecular Formula | C₈D₃H₉N₂O₂ · 2HCl | [3] |

| Molecular Weight | 244.13 g/mol | [4] |

| Appearance | White to off-white powder or solid | [3][5] |

| Melting Point | 224-226 °C (decomposes) | [3][5] |

| Solubility | Soluble in water and DMSO. | [5] |

| Storage Temperature | -20°C | [3][5] |

| Isotopic Purity | 98 atom % D | [3] |

Experimental Protocols

Synthesis of Pyridoxamine Dihydrochloride

A common synthetic route to Pyridoxamine dihydrochloride involves the hydrogenation of 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine. The following protocol is a representative example of this process. The synthesis of the deuterated analog would follow a similar pathway, starting with an appropriately deuterated precursor.

Materials:

-

2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine

-

30% Hydrochloric acid

-

5% Palladium on carbon (Pd/C) catalyst

-

Reaction flask

-

Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve 214 mg (1.04 mmol) of 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine in 12 mL of methanol containing 300 µL of 30% hydrochloric acid at room temperature in a suitable reaction flask.

-

To this solution, carefully add 40 mg of 5% w/w palladium on a carbon catalyst.

-

Subject the mixture to hydrogenation at atmospheric pressure and room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite or a similar filter aid.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Recrystallize the resulting residue from ethanol to yield Pyridoxamine dihydrochloride as an off-white solid.

-

Dry the product under a vacuum. The expected yield is approximately 208 mg (0.86 mmol), representing an 83% yield.[6]

-

Confirm the identity and purity of the product using analytical methods such as NMR, LC-MS, and UV spectroscopy.[6]

Analytical Methods

This protocol describes a reversed-phase HPLC method for the analysis of Pyridoxamine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., Thermo, 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.015 M potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0 ± 0.2 with phosphoric acid) and methanol in a 70:30 (v/v) ratio.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 254 nm.[7]

-

Injection Volume: 30 µL.[7]

Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of Pyridoxamine dihydrochloride in the mobile phase at a concentration of 0.5 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.

-

Sample Solution: For the analysis of a tablet formulation, weigh and grind a sufficient number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Pyridoxamine dihydrochloride and dissolve it in the mobile phase. Sonicate for 30 minutes to ensure complete dissolution, then dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[7]

Due to the low volatility of Pyridoxamine, derivatization is necessary for GC-MS analysis.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A capillary column suitable for the analysis of derivatized polar compounds (e.g., PE-5MS, 30 m x 250 µm x 0.250 µm).[4]

-

Oven Temperature Program: Initial temperature of 75°C (hold for 5 min), then ramp to 250°C at 10°C/min (hold for 2.5 min). The total run time is 25 minutes.[4]

-

Injection Volume: 5 µL.[4]

Derivatization and Sample Preparation:

-

Prepare a solution of the sample in methanol (e.g., 100 mg in 4 mL).[4]

-

A common derivatization procedure for compounds with active hydrogens like Pyridoxamine is silylation. A typical procedure involves reacting the dried sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

-

Note: The exact derivatization protocol may need to be optimized for Pyridoxamine.

NMR spectroscopy is used for the structural elucidation and confirmation of Pyridoxamine-d3 dihydrochloride.

Instrumentation and Conditions:

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.[5]

-

Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents.

-

Experiments: Standard 1D ¹H and ¹³C NMR spectra should be acquired. 2D experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment.

Sample Preparation:

-

Dissolve an appropriate amount of the sample in the chosen deuterated solvent in an NMR tube. The concentration will depend on the instrument's sensitivity, but typically a few milligrams are sufficient.

Mechanism of Action and Biological Relevance

Pyridoxamine's therapeutic potential stems from its ability to interfere with pathogenic pathways associated with hyperglycemia and oxidative stress. Its primary mechanisms of action include the inhibition of Advanced Glycation End-product (AGE) formation and the scavenging of reactive oxygen species (ROS) and reactive carbonyl species (RCS).

dot

Caption: Mechanism of Pyridoxamine in inhibiting AGE formation.

Experimental Workflow Visualization

The synthesis of Pyridoxamine dihydrochloride can be visualized as a streamlined workflow, from starting materials to the final purified product.

dot

Caption: Workflow for the synthesis of Pyridoxamine dihydrochloride.

References

- 1. WO2005077902A2 - Methods for the synthesis of pyridoxamine - Google Patents [patents.google.com]

- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. rsc.org [rsc.org]

- 6. Pyridoxamine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. jchps.com [jchps.com]

An In-depth Technical Guide to the Synthesis and Purification of Pyridoxamine-d3 Dihydrochloride

This technical guide provides a comprehensive overview of the synthesis and purification of Pyridoxamine-d3 dihydrochloride (B599025), an isotopically labeled form of a vitamin B6 vitamer. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthetic methodology, experimental protocols, and analytical data associated with this compound.

Pyridoxamine-d3 dihydrochloride serves as a crucial internal standard for the quantification of pyridoxamine (B1203002) in various matrices, including dietary supplements, fortified foods, and biological samples, primarily through mass spectrometry-based assays.[1][2] The introduction of deuterium (B1214612) at the C-2 methyl group provides a distinct mass shift, facilitating accurate measurement.[1]

Synthetic Strategy Overview

The synthesis of Pyridoxamine-d3 dihydrochloride is a multi-step process that begins with a suitable pyridoxine (B80251) precursor. The core synthetic strategy involves three key stages:

-

Deuteration of the Pyridoxine Backbone: Introduction of three deuterium atoms at the 2-methyl position of a pyridoxine derivative.

-

Conversion to Deuterated Pyridoxamine: Transformation of the deuterated pyridoxine intermediate into Pyridoxamine-d3.

-

Salt Formation and Purification: Conversion of Pyridoxamine-d3 to its more stable and soluble dihydrochloride salt, followed by purification.

A general workflow for the synthesis is depicted in the diagram below.

Caption: Synthetic workflow for Pyridoxamine-d3 dihydrochloride.

Detailed Experimental Protocols

The following protocols are synthesized from various literature sources to provide a detailed methodology for each synthetic step.[3][4][5][6][7]

2.1. Stage 1: Synthesis of Pyridoxine-d3

The critical step in this stage is the introduction of deuterium at the 2-methyl position. This is achieved through a base-catalyzed hydrogen-deuterium exchange.[3][6] The use of an N-benzyl protecting group on the pyridoxine precursor can facilitate this exchange by increasing the acidity of the methyl protons.[5]

Protocol 2.1.1: N-Benzylation of Pyridoxine (Optional but Recommended)

-

Suspend Pyridoxine hydrochloride in a suitable solvent.

-

Add a base to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group.

-

Add benzyl (B1604629) bromide and heat the reaction mixture to afford N-benzylpyridoxine.

-

Purify the product by crystallization.

Protocol 2.1.2: Deuteration of N-Benzylpyridoxine

-

Dissolve N-benzylpyridoxine in a solution of sodium hydroxide (B78521) in deuterium oxide (D₂O).[3]

-

Heat the mixture to facilitate the base-catalyzed exchange of the 2-methyl protons with deuterium.

-

Monitor the reaction for completion.

-

Neutralize the reaction mixture.

-

The benzyl group can be subsequently removed to yield Pyridoxine-d3.

2.2. Stage 2: Conversion of Pyridoxine-d3 to Pyridoxamine-d3

This stage involves a two-step transformation: oxidation of the 4-hydroxymethyl group to an aldehyde, followed by reductive amination to yield the desired aminomethyl group.[5]

Protocol 2.2.1: Oxidation to Pyridoxal-d3

-

Dissolve Pyridoxine-d3 hydrochloride in water.[7]

-

Add activated manganese dioxide (MnO₂) and concentrated sulfuric acid.[7]

-

Maintain the reaction temperature between 40-45 °C.[7]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7] The resulting product is Pyridoxal-d3.

Protocol 2.2.2: Oximation of Pyridoxal-d3

-

To the reaction mixture containing Pyridoxal-d3, add anhydrous sodium acetate (B1210297) and hydroxylamine (B1172632) hydrochloride.[7]

-

Heat the reaction to 55-60 °C for approximately 30 minutes with stirring.[7]

-

Cool the mixture and filter to isolate the Pyridoxal-d3 oxime.[7]

Protocol 2.2.3: Reduction to Pyridoxamine-d3

Method A: Catalytic Hydrogenation[4][8]

-

Dissolve the Pyridoxal-d3 oxime in a suitable solvent such as methanol (B129727) containing hydrochloric acid.[4]

-

Add a palladium on charcoal (Pd/C) catalyst (e.g., 5 w/w%).[4]

-

Hydrogenate the mixture under atmospheric pressure at room temperature until the reaction is complete.[4]

-

Filter to remove the catalyst.

Method B: Reduction with Zinc and Acetic Acid[7]

-

React the Pyridoxal-d3 oxime with acetic acid and zinc powder.[7]

-

The resulting product is an acetic acid solution containing Pyridoxamine-d3.

2.3. Stage 3: Purification and Salt Formation

The final stage involves isolating the Pyridoxamine-d3 and converting it to the stable dihydrochloride salt, followed by purification.

Protocol 2.3.1: Isolation and Dihydrochloride Salt Formation

-

From Catalytic Hydrogenation: Remove the solvent from the filtrate under reduced pressure. The residue is Pyridoxamine-d3 dihydrochloride.[4]

-

From Zinc/Acetic Acid Reduction:

-

Remove the acetic acid by vacuum distillation to obtain a slurry.[7]

-

Add water and adjust the pH to alkaline to precipitate the free base, Pyridoxamine-d3.[7]

-

Filter the precipitate and wash with water.

-

Resuspend the Pyridoxamine-d3 in water and add hydrochloric acid to form the dihydrochloride salt.[7]

-

Protocol 2.3.2: Purification by Recrystallization

-

Dissolve the crude Pyridoxamine-d3 dihydrochloride in a minimal amount of a suitable solvent, such as ethanol.[4]

-

Decolorize the solution with activated charcoal if necessary.[7]

-

Filter the hot solution and allow it to cool slowly to induce crystallization.

-

Further cool at a lower temperature to maximize crystal formation.[7]

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

The overall logical relationship of the purification process is illustrated in the following diagram.

Caption: Purification workflow for Pyridoxamine-d3 dihydrochloride.

Quantitative Data

The following tables summarize the available quantitative data from various sources regarding reaction yields and product specifications.

Table 1: Reaction Yields

| Reaction Step | Product | Reported Molar Yield (%) | Reference |

| Oximation of Pyridoxal | Pyridoxal Oxime | 92% | [7] |

| Hydrogenation of Oxime Derivative | Pyridoxamine Dihydrochloride | 83% | [4] |

Table 2: Product Specifications

| Parameter | Value | Reference |

| Chemical Formula | C₈D₃H₉N₂O₂ · 2HCl | [1] |

| Molecular Weight | 244.13 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 224-226 °C | [1] |

| Isotopic Purity | ≥98 atom % D | [1][9] |

| Chemical Purity | ≥98% (CP) | [1][9] |

| Solubility | Soluble in water | [10] |

Analytical Characterization

The identity and purity of the synthesized Pyridoxamine-d3 dihydrochloride should be confirmed using a suite of analytical techniques. The expected analytical data for the final product include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of deuterium at the 2-methyl position (evidenced by the disappearance or significant reduction of the corresponding proton signal).

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment (mass shift of M+3 compared to the unlabeled compound).[1]

-

Liquid Chromatography (LC): To assess the chemical purity of the final product.[4]

-

Ultraviolet (UV) Spectroscopy: For structural confirmation by comparison with a known standard.[4]

This comprehensive guide provides a detailed framework for the synthesis, purification, and analysis of Pyridoxamine-d3 dihydrochloride, equipping researchers and scientists with the necessary information for its preparation and application.

References

- 1. Pyridoxamin-(methyl-d3) -dihydrochlorid 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridoxamine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Pyridoxamine-d3 Dihydrochloride|CAS 1173148-03-2 [benchchem.com]

- 6. Synthesis of deuterated vitamin B/sub 6/ compounds (Journal Article) | ETDEWEB [osti.gov]

- 7. CN101628892A - Preparation method of pyridoxamine dihydrochloride - Google Patents [patents.google.com]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. Sigma Aldrich Fine Chemicals Biosciences Pyridoxamine-(methyl-d3) dihydrochloride | Fisher Scientific [fishersci.com]

- 10. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Pyridoxamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document details the in vitro mechanism of action of Pyridoxamine (B1203002) (PM). Pyridoxamine-d3 dihydrochloride (B599025) is the deuterium-labeled analogue of Pyridoxamine dihydrochloride. The deuterium (B1214612) labeling serves to create a stable isotope-labeled internal standard, which is essential for accurate quantification in complex biological matrices using mass spectrometry. The core chemical reactivity and the mechanisms described herein are directly applicable to the d3 variant, as the isotopic substitution does not alter the fundamental chemical properties of the functional groups responsible for its activity.

Executive Summary

Pyridoxamine (PM), a vitamer of vitamin B6, is a potent inhibitor of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs). These cytotoxic and pro-inflammatory products are implicated in the pathogenesis of numerous chronic conditions, including diabetic complications, atherosclerosis, and neurodegenerative diseases. The in vitro mechanism of Pyridoxamine is multifaceted, operating through several complementary pathways rather than a single mode of action. This guide elucidates these core mechanisms, providing quantitative data and detailed experimental protocols for their investigation. The primary mechanisms include the direct trapping of reactive carbonyl species (RCS), the chelation of catalytic metal ions, and potent antioxidant activity through the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation.

Core Mechanisms of Action

The efficacy of Pyridoxamine as an inhibitor of AGEs and ALEs stems from its ability to intervene at multiple stages of the Maillard and lipid peroxidation reactions.

Inhibition of the Maillard Reaction Cascade

The Maillard reaction is a non-enzymatic reaction between reducing sugars and the primary amino groups of proteins, lipids, or nucleic acids, which culminates in the formation of irreversible AGEs. Pyridoxamine is characterized as a "post-Amadori" inhibitor, signifying its principal activity in the later stages of this cascade, where highly reactive intermediates are formed.[1][2]

Mechanism 1: Trapping of Reactive Carbonyl Species (RCS)

A primary mechanism of Pyridoxamine is the direct scavenging of highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal (B44143) (MGO), and 3-deoxyglucosone (B13542) (3-DG).[1][3] These RCS are potent precursors of both AGEs and ALEs. Pyridoxamine, through its primary amino group, reacts rapidly with these carbonyls to form stable, inert adducts, thereby preventing them from modifying proteins.[3] Studies show that the observed second-order rate constant for the reaction of PM with carbonyls is approximately five times greater than that for lysine (B10760008) residues in proteins, highlighting its ability to effectively compete for and sequester these damaging molecules.[4]

Table 1: Reaction Rate Constants of Pyridoxamine with Electrophiles

| Electrophile/Sensitizer | Class | Reaction Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Phthalic anhydride | Extreme | 116 | [5] |

| 2,4-Dinitro-1-fluorobenzene | Extreme | 2.6 | [5] |

| Cinnamaldehyde | Moderate | 2.1 x 10⁻⁴ | [5] |

| Glutaraldehyde | Moderate | 1.8 x 10⁻⁴ | [5] |

| Benzaldehyde | Weak | 6.2 x 10⁻⁶ |[5] |

Mechanism 2: Chelation of Redox Metal Ions

The oxidative degradation of Amadori products to form AGEs is significantly accelerated by the presence of redox-active transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺).[2] Pyridoxamine possesses potent metal-chelating properties, forming stable complexes with these ions.[2][6][7] By sequestering catalytic metals, Pyridoxamine inhibits these key oxidative steps in the Maillard reaction.[2][8] Theoretical calculations confirm that Pyridoxamine is an efficient scavenger of Cu²⁺ under physiological pH conditions.[9][10]

Table 2: Calculated Stability and Acidity Constants for Pyridoxamine-Cu²⁺ Complexes

| Complex Species | Constant | Calculated Value | Reference |

|---|---|---|---|

| [Cu(PM)]²⁺ | log β | 10.1 | [9] |

| [Cu(PM)₂]²⁺ | log β | 17.5 | [9] |

| [Cu(PM)(H₋₁)]⁺ | log β | 1.6 | [9] |

| [Cu(PM)₂(H₋₁)]⁺ | log β | 8.0 | [9] |

| [Cu(PM)₂(H₋₂)] | log β | -1.7 | [9] |

| [Cu(PM)]²⁺ | pKa | 8.5 | [9] |

| [Cu(PM)₂]²⁺ | pKa | 9.5 | [9] |

| [Cu(PM)(H₋₁)]⁺ | pKa | 10.0 | [9] |

| [Cu(PM)₂(H₋₁)]⁺ | pKa | 9.7 |[9] |

Note: β represents the overall stability constant. H₋ₓ denotes the loss of 'x' protons from the coordinated pyridoxamine ligand.

Mechanism 3: Antioxidant Activity

Pyridoxamine exhibits significant antioxidant properties that contribute to its anti-glycation and anti-lipoxidation effects.

2.4.1 Reactive Oxygen Species (ROS) Scavenging: Pyridoxamine can directly scavenge a variety of ROS.[7] Density Functional Theory studies have shown that at physiological pH, Pyridoxamine can trap the methoxy (B1213986) radical (•OCH₃) with diffusion-limited rate constants (>1.0 × 10⁸ M⁻¹ s⁻¹).[8][11] While its reactivity towards other radicals like hydroperoxyl (•OOH) is lower, it is still considered physiologically relevant.[11] This ROS scavenging capacity helps to block the oxidative pathways that are central to the formation of AGEs and ALEs.[8]

2.4.2 Inhibition of Lipid Peroxidation: Lipid peroxidation gives rise to reactive aldehydes and dicarbonyls that modify proteins to form ALEs, such as Nε-(carboxymethyl)lysine (CML) and malondialdehyde-lysine.[6] Pyridoxamine is a potent inhibitor of lipid peroxidation.[12] In vitro studies demonstrate that PM significantly reduces lipid peroxide levels (measured as TBARS) and prevents the modification of proteins during the oxidation of fatty acids like arachidonate (B1239269) and in copper-catalyzed oxidation of low-density lipoprotein (LDL).[6][13][14]

Table 3: Quantitative Data on Pyridoxamine's In Vitro Antioxidant Effects

| Assay / Endpoint | System | Concentration | Result | Reference |

|---|---|---|---|---|

| Lipid Peroxidation (TBARS) | H₂O₂-treated Endothelial Cells | 0.1 mM | 28% decrease in TBARS | [14] |

| Lipid Peroxidation (TBARS) | H₂O₂-treated Endothelial Cells | 1.0 mM | ~30% decrease in TBARS | [14] |

| Superoxide (B77818) Reduction | H₂O₂-treated Endothelial Cells | 0.1 mM | Significant reduction | [14] |

| Glycated Hemoglobin (HbA1c) | High Glucose-treated RBCs | Not specified | Significant reduction | [12] |

| Lipid Peroxidation | High Glucose-treated RBCs | Not specified | Significant reduction |[12] |

Key Experimental Protocols

Protocol 1: In Vitro AGE Formation Assay (BSA-Glucose/MGO Model)

This assay is the standard method for evaluating the anti-glycation potential of a compound by measuring the formation of fluorescent AGEs.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 0.1 M phosphate (B84403) buffer (pH 7.4).

-

Prepare a 0.5 M solution of D-glucose or a 5 mM solution of methylglyoxal (MGO) in the same phosphate buffer.

-

Prepare a 0.2% (w/v) sodium azide (B81097) solution in phosphate buffer to inhibit microbial growth.

-

Prepare stock solutions of Pyridoxamine (and other test compounds) in phosphate buffer.

-

-

Reaction Mixture Setup:

-

In a sterile microcentrifuge tube or 96-well plate, combine:

-

500 µL of 10 mg/mL BSA solution.

-

500 µL of 0.5 M glucose or 5 mM MGO solution.

-

Varying concentrations of the Pyridoxamine test solution.

-

Phosphate buffer to bring the final volume to 1.5 mL.

-

-

Controls:

-

Negative Control: BSA + Buffer (no glucose/MGO).

-

Positive Control: BSA + Glucose/MGO + Buffer (no inhibitor).

-

Reference Inhibitor: Aminoguanidine can be used as a standard reference compound.

-

-

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage inhibition of AGE formation is calculated using the formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of positive control)] × 100

-

Protocol 2: Quantification of Nε-(carboxymethyl)lysine (CML) by UPLC-MS/MS

This protocol outlines a method to quantify the specific, non-fluorescent AGE, CML, a key biomarker of glycoxidation.[18][19]

Methodology:

-

Sample Preparation:

-

Take an aliquot (e.g., 100 µL) of the glycated protein solution from an in vitro experiment.

-

Reduction (Crucial Step): To prevent the artificial formation of CML from Amadori products during hydrolysis, reduce the sample with 100 µL of 0.2 M sodium borohydride (B1222165) (NaBH₄) at 4°C overnight.[19]

-

-

Protein Hydrolysis:

-

Precipitate the protein using acetone (B3395972) or trichloroacetic acid.

-

Wash the protein pellet to remove contaminants.

-

Hydrolyze the protein pellet with 6 M HCl at 110°C for 18-24 hours under a nitrogen atmosphere.

-

-

Purification:

-

Dry the hydrolysate under vacuum.

-

Reconstitute the sample in an appropriate buffer.

-

Purify the sample using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge to remove interfering substances.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Separate the amino acids using reversed-phase ultra-performance liquid chromatography (UPLC) with a suitable column (e.g., C18) and a gradient elution (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

-

Detection: Monitor the specific precursor-to-product ion transitions for CML and its stable isotope-labeled internal standard (e.g., d4-CML) using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of CML.

-

Calculate the CML concentration in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve. Results are often normalized to the lysine content of the protein.[20]

-

Protocol 3: Reactive Carbonyl Species (RCS) Trapping Assay

This assay directly measures the ability of a compound to scavenge a reactive carbonyl like MGO.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM solution of MGO in 0.1 M phosphate buffer (pH 7.4).

-

Prepare stock solutions of Pyridoxamine at various concentrations (e.g., 0.5 mM to 5 mM).

-

-

Reaction:

-

Incubate the MGO solution with the different concentrations of Pyridoxamine at 37°C.

-

Collect aliquots at various time points (e.g., 10, 30, 60, 120 minutes).[21]

-

-

Measurement of Residual MGO:

-

Stop the reaction by adding an acid (e.g., acetic acid).

-

Derivatize the remaining MGO using a reagent like o-phenylenediamine (B120857) (OPD), which reacts with MGO to form the stable, quantifiable product 2-methylquinoxaline (B147225).

-

Quantify the 2-methylquinoxaline adduct using reversed-phase HPLC with UV detection (approx. 315 nm).

-

-

Calculation:

-

Calculate the amount of MGO remaining at each time point for each Pyridoxamine concentration.

-

The rate of MGO disappearance can be used to determine the trapping efficiency and reaction kinetics.

-

Conclusion

The in vitro mechanism of action of Pyridoxamine is a robust, multi-pronged strategy against the formation of pathogenic AGEs and ALEs. By directly scavenging precursor reactive carbonyls, sequestering catalytic metal ions, and mitigating background oxidative stress, Pyridoxamine effectively disrupts the chemical pathways leading to protein damage. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these distinct but synergistic activities, facilitating further investigation into Pyridoxamine and the development of next-generation glycation inhibitors.

References

- 1. Stabilities of metal chelates of pyridoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycation Inhibition of Bovine Serum Albumin by Extracts of Momordica charantia L. using Spectroscopic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comparative study of the chemical reactivity of pyridoxamine, Ac-Phe-Lys and Ac-Cys with various glycating carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridoxylamine reactivity kinetics as an amine based nucleophile for screening electrophilic dermal sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of advanced glycation end-products by the vitamin B6 vitamer pyridoxamine prevents systemic and skeletal muscle diet-induced metaflammation through modulation of S1P/RhoA/ROCK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of pyridoxamine against glycation and reactive oxygen species production in human serum albumin as model protein: An in vitro & ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridoxine and pyridoxamine inhibits superoxide radicals and prevents lipid peroxidation, protein glycosylation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. morelife.org [morelife.org]

- 14. storage.imrpress.com [storage.imrpress.com]

- 15. mdpi.com [mdpi.com]

- 16. plantsjournal.com [plantsjournal.com]

- 17. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Formation and Inhibition of Nε-(Carboxymethyl)lysine in Saccharide-Lysine Model Systems during Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Navigating the Stability of Pyridoxamine-d3 Dihydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding Isotopic and Chemical Stability

The utility of Pyridoxamine-d3 dihydrochloride (B599025) as an internal standard is contingent upon two key factors:

-

Chemical Stability: The molecule must resist degradation into other chemical entities under the conditions of storage and analysis. The parent compound, pyridoxamine (B1203002), is known to be sensitive to factors such as pH, temperature, and light.

-

Isotopic Stability: The deuterium (B1214612) atoms on the methyl group must not exchange with protons from the solvent or matrix. Such an exchange would compromise the mass difference between the internal standard and the analyte, leading to inaccurate quantification. Deuterium labels on sp3-hybridized carbons, such as a methyl group on an aromatic ring, are generally stable. However, the potential for exchange under certain conditions, particularly at elevated temperatures or in the presence of catalysts, should not be disregarded.

Hypothetical Stability Assessment Protocol

A robust stability study for Pyridoxamine-d3 dihydrochloride should be designed to evaluate both its chemical and isotopic integrity under a variety of stress conditions. The following protocol is a proposed methodology based on established principles of stability testing for isotopically labeled internal standards and regulatory guidelines.[1]

Experimental Protocol: Stability of Pyridoxamine-d3 Dihydrochloride

1. Objective: To assess the chemical and isotopic stability of Pyridoxamine-d3 dihydrochloride in solution under various stress conditions (pH, temperature, and light).

2. Materials:

- Pyridoxamine-d3 dihydrochloride

- Pyridoxamine dihydrochloride (unlabeled reference standard)

- HPLC-grade water, acetonitrile, and methanol

- Formic acid, ammonium (B1175870) formate, hydrochloric acid, and sodium hydroxide (B78521) for pH adjustment

- Type I water for buffer preparation

- Calibrated pH meter

- HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

- Photostability chamber

- Temperature-controlled incubators

3. Stock Solution Preparation:

- Prepare a 1 mg/mL stock solution of Pyridoxamine-d3 dihydrochloride in HPLC-grade water.

- Prepare a 1 mg/mL stock solution of unlabeled Pyridoxamine dihydrochloride in HPLC-grade water.

4. Stress Conditions:

- pH Stability:

- Dilute the Pyridoxamine-d3 stock solution to a final concentration of 10 µg/mL in separate solutions of varying pH (e.g., pH 2, 4, 7, 9, and 12).

- Incubate the solutions at 4°C, 25°C, and 40°C.

- Collect aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

- Thermal Stability:

- Dilute the Pyridoxamine-d3 stock solution to 10 µg/mL in a neutral pH buffer (e.g., pH 7.4 phosphate (B84403) buffer).

- Incubate at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

- Collect aliquots at various time points.

- Photostability:

- Expose the 10 µg/mL solution in a neutral pH buffer to light in a photostability chamber according to ICH Q1B guidelines.

- A control sample should be wrapped in aluminum foil to protect it from light.

- Collect aliquots at specified time points.

5. Sample Analysis (LC-MS/MS Method):

- Chromatography:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to ensure separation from potential degradants.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry:

- Ionization: Positive electrospray ionization (ESI+).

- MRM Transitions:

- Pyridoxamine-d3: Monitor the parent-to-product ion transition.

- Unlabeled Pyridoxamine: Monitor the parent-to-product ion transition.

- Potential Deuterium Loss: Monitor for the appearance of d2, d1, and d0 species of pyridoxamine.

6. Data Analysis:

- Chemical Stability: Quantify the remaining percentage of Pyridoxamine-d3 at each time point relative to the initial time point (t=0).

- Isotopic Stability: Monitor the mass spectrum for the appearance of signals corresponding to lower deuteration levels (d2, d1, d0). Calculate the percentage of deuterium retention.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables.

Table 1: Hypothetical pH Stability of Pyridoxamine-d3 Dihydrochloride at 40°C

| Time (hours) | pH 2 | pH 4 | pH 7 | pH 9 | pH 12 |

| Remaining Parent (%) | |||||

| 0 | 100 | 100 | 100 | 100 | 100 |

| 24 | 99.5 | 99.2 | 98.5 | 95.1 | 85.3 |

| 48 | 99.1 | 98.5 | 97.2 | 90.5 | 72.1 |

| 72 | 98.8 | 97.9 | 95.9 | 85.3 | 60.5 |

| Deuterium Retention (%) | |||||

| 0 | >99.9 | >99.9 | >99.9 | >99.9 | >99.9 |

| 24 | >99.9 | >99.9 | >99.9 | 99.8 | 99.5 |

| 48 | >99.9 | >99.9 | >99.9 | 99.7 | 99.2 |

| 72 | >99.9 | >99.9 | 99.8 | 99.5 | 98.9 |

Table 2: Hypothetical Thermal and Photostability of Pyridoxamine-d3 Dihydrochloride

| Time (hours) | 40°C | 60°C | 80°C | Photostability (ICH Q1B) |

| Remaining Parent (%) | ||||

| 0 | 100 | 100 | 100 | 100 |

| 24 | 98.5 | 92.1 | 75.4 | 96.2 |

| 48 | 97.2 | 85.3 | 58.1 | 92.5 |

| 72 | 95.9 | 78.9 | 42.6 | 88.7 |

| Deuterium Retention (%) | ||||

| 0 | >99.9 | >99.9 | >99.9 | >99.9 |

| 24 | >99.9 | 99.8 | 99.1 | >99.9 |

| 48 | >99.9 | 99.6 | 98.5 | >99.9 |

| 72 | 99.8 | 99.2 | 97.8 | >99.9 |

Visualizing Workflows and Pathways

Experimental Workflow

The logical flow of the stability assessment can be visualized as follows:

Caption: Workflow for assessing the stability of Pyridoxamine-d3.

Potential Degradation and Isotopic Exchange Pathways

The chemical structure of pyridoxamine suggests potential sites for degradation and isotopic exchange. The pyridine (B92270) ring and its substituents can be susceptible to oxidation and other reactions, especially under harsh conditions. While the deuterium on the methyl group is generally stable, extreme pH or temperature could potentially facilitate a slow exchange with protons from the solvent.

Caption: Potential stability pathways for Pyridoxamine-d3.

Conclusion and Recommendations

While specific stability data for Pyridoxamine-d3 dihydrochloride is not publicly available, this guide provides a robust theoretical framework for researchers to design and execute their own stability studies. The key takeaways are:

-

Comprehensive Testing is Crucial: Both chemical and isotopic stability must be evaluated under relevant stress conditions.

-

A Validated Analytical Method is Essential: A sensitive and specific LC-MS/MS method is required to distinguish the labeled compound from its unlabeled counterpart and any potential degradants or exchange products.[2][3]

-

Adherence to Regulatory Guidelines: For studies supporting drug development, stability protocols should align with ICH guidelines.[1]

By following a systematic approach to stability assessment, researchers can ensure the reliability of Pyridoxamine-d3 dihydrochloride as an internal standard, thereby enhancing the quality and integrity of their bioanalytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. An LC-MS/MS-Based Method for the Quantification of Pyridox(am)ine 5'-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridoxamine-d3 dihydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Pyridoxamine-d3 dihydrochloride (B599025), a deuterated analog of pyridoxamine (B1203002) (a form of vitamin B6). This isotopically labeled compound is a critical tool for researchers in drug development and metabolism studies, primarily serving as an internal standard for the accurate quantification of pyridoxamine in biological matrices.

Core Compound Data

The key quantitative data for Pyridoxamine-d3 dihydrochloride are summarized in the table below. This information is essential for accurate formulation, analysis, and interpretation of experimental results.

| Parameter | Value | Source(s) |

| CAS Number | 1173023-45-4 | [1][2] |

| Synonyms | 4-(Aminomethyl)-5-hydroxy-6-(methyl-d3)-3-pyridinemethanol dihydrochloride, Vitamin B6-(methyl-d3) dihydrochloride | [1] |

| Molecular Formula | C₈H₉D₃N₂O₂ · 2HCl | [1] |

| Molecular Weight | 244.13 g/mol | [1][2] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Form | White to off-white powder | [1] |

| Melting Point | 224-226 °C | [1] |

| Storage Temperature | -20°C | [1] |

Application in Quantitative Analysis

Pyridoxamine-d3 dihydrochloride is predominantly used as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of endogenous pyridoxamine.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Experimental Protocols

Below is a detailed methodology for the quantification of pyridoxamine in a biological matrix (e.g., plasma, urine, or tissue homogenate) using Pyridoxamine-d3 dihydrochloride as an internal standard. This protocol is a composite based on established methods for vitamin B6 analysis.[3][4][5][6][7]

Sample Preparation (Protein Precipitation)

-

Aliquoting : Thaw biological samples (e.g., plasma) on ice. Aliquot 100 µL of the sample into a microcentrifuge tube.

-

Internal Standard Spiking : Add a known concentration of Pyridoxamine-d3 dihydrochloride solution to each sample. The concentration should be chosen to be within the linear range of the assay.

-

Protein Precipitation : Add 3 volumes (e.g., 300 µL) of ice-cold protein precipitation agent. Common agents include:

-

Methanol

-

Acetonitrile

-

Trichloroacetic acid (5-10% w/v)

-

-

Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.

-

Evaporation and Reconstitution (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

UPLC-MS/MS Analysis

-

Chromatographic System : A high-performance liquid chromatography (UPLC) system.

-

Column : A reversed-phase C18 column (e.g., Acquity HSS-T3, 2.1 x 100 mm, 1.8 µm) is commonly used.[7]

-

Mobile Phase : A gradient elution is typically employed.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Flow Rate : A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume : 5-10 µL.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for detection and quantification.

The following mass transitions should be monitored. The transition for the deuterated standard is inferred from the non-deuterated compound, accounting for a mass shift of +3 amu due to the three deuterium (B1214612) atoms.

| Compound | Parent Ion (m/z) | Daughter Ion (m/z) |

| Pyridoxamine (Analyte) | 169.1 | 134.1 |

| Pyridoxamine-d3 (Internal Standard) | 172.1 | 137.1 |

Note: These values should be optimized for the specific instrument being used.

Data Analysis and Quantification

-

Peak Integration : Integrate the chromatographic peaks for both the analyte (pyridoxamine) and the internal standard (Pyridoxamine-d3).

-

Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Calibration Curve : Prepare a calibration curve by analyzing a series of standards with known concentrations of pyridoxamine and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.

-

Quantification : Determine the concentration of pyridoxamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Metabolic Context

The use of Pyridoxamine-d3 dihydrochloride as an internal standard is a critical step in accurately measuring pyridoxamine levels. This is often done in the context of studying the broader metabolic pathway of vitamin B6.

References

- 1. Pyridoxamine-(methyl-d3) D 98atom , 98 CP 1173023-45-4 [sigmaaldrich.com]

- 2. Sigma Aldrich Fine Chemicals Biosciences Pyridoxamine-(methyl-d3) dihydrochloride | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. besjournal.com [besjournal.com]

Pyridoxamine-d3 Dihydrochloride: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine-d3 dihydrochloride (B599025) is a deuterated form of pyridoxamine, a vitamer of vitamin B6. It is a compound of significant interest in research, particularly in studies related to the inhibition of advanced glycation end-product (AGE) formation, which is implicated in the pathogenesis of diabetic complications and other chronic diseases.[1][2] This technical guide provides an in-depth overview of the solubility and storage conditions of Pyridoxamine-d3 dihydrochloride, intended to support researchers and professionals in the fields of drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₉D₃N₂O₂ · 2HCl | [3] |

| Molecular Weight | 244.13 g/mol (anhydrous basis) | [4] |

| Appearance | White to off-white solid | |

| CAS Number | 1173023-45-4 | [4] |

Solubility

| Solvent | Solubility (for related compounds) | Compound | Reference |

| Water | ≥ 50 mg/mL | Pyridoxine (B80251) Hydrochloride | [5] |

| Soluble | Pyridoxine-d3 Hydrochloride | [6] | |

| Very soluble | Pyridoxine Hydrochloride | [7] | |

| DMSO | ≥ 50 mg/mL | Pyridoxine Hydrochloride | [5] |

| ~1 mg/mL | Pyridoxal (B1214274) Hydrochloride | [8] | |

| Ethanol | Sparingly soluble | Pyridoxine Hydrochloride | [7] |

| PBS (pH 7.2) | ~3 mg/mL | Pyridoxal Hydrochloride | [8] |

| Dimethylformamide | ~1 mg/mL | Pyridoxal Hydrochloride | [8] |

| Acetone | Insoluble | Pyridoxine Hydrochloride | [9] |

| Chloroform | Insoluble | Pyridoxine Hydrochloride | [9] |

| Ether | Insoluble | Pyridoxine Hydrochloride | [9] |

Storage and Stability

Proper storage is crucial to maintain the integrity of Pyridoxamine-d3 dihydrochloride.

Solid Form

| Condition | Recommendation | Reference |

| Temperature | -20°C | |

| Light | Protect from light | |

| Moisture | Keep container tightly sealed, store away from moisture | |

| Incompatibilities | Strong oxidizing agents, strong acids, and bases |

In Solution

| Solvent | Storage Temperature | Duration | Reference |

| Aqueous Solutions | 2-8°C | Not recommended for more than one day | [8][10] |

| Organic Solvents (e.g., DMSO) | -80°C | Up to 6 months | |

| -20°C | Up to 1 month |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of Pyridoxamine-d3 dihydrochloride in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) using High-Performance Liquid Chromatography (HPLC).

Workflow for Aqueous Solubility Determination

Caption: A generalized workflow for determining the aqueous solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Pyridoxamine-d3 dihydrochloride to a known volume of the desired aqueous buffer in a sealed vial.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid. The filtrate represents the saturated solution.

-

Serial Dilution: Prepare a series of dilutions of the saturated solution with the same buffer.

-

HPLC Analysis: Analyze the diluted samples and a set of known concentration standards using a validated HPLC method. A typical method for pyridoxine-related compounds might involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, with UV detection at an appropriate wavelength (e.g., 291 nm).[11][12][13]

-

Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the linear regression equation of the standard curve to determine the concentration of the saturated solution.

Signaling Pathways

Pyridoxamine exerts its biological effects through multiple mechanisms, primarily by inhibiting the formation of Advanced Glycation End-products (AGEs) and by participating in the vitamin B6 salvage pathway to form the active coenzyme, Pyridoxal 5'-phosphate (PLP).

Inhibition of Advanced Glycation End-product (AGE) Formation

Pyridoxamine is a potent inhibitor of AGE formation, a key pathogenic process in diabetic complications. It is thought to act by trapping reactive dicarbonyl intermediates that are precursors to AGEs.[2][14]

Pyridoxamine's Role in AGE Inhibition

Caption: Pyridoxamine inhibits AGE formation by trapping reactive dicarbonyl intermediates.

Vitamin B6 Salvage Pathway

Pyridoxamine, as a vitamer of B6, is converted to the biologically active coenzyme Pyridoxal 5'-phosphate (PLP) through the salvage pathway. PLP is essential for a wide range of enzymatic reactions in the body.[15][16][17]

Vitamin B6 Salvage Pathway

Caption: The metabolic conversion of Pyridoxamine to the active coenzyme PLP.

References

- 1. Pyridoxamine as a multifunctional pharmaceutical: targeting pathogenic glycation and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. ijsdr.org [ijsdr.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. morelife.org [morelife.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Pyridoxamine-d3 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Pyridoxamine-d3 dihydrochloride (B599025), a deuterated form of pyridoxamine (B1203002). The following data and procedures have been compiled from publicly available safety data sheets and scientific literature for structurally similar compounds. Researchers should always consult their institution's specific safety protocols and the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Hazard Identification and Classification

Pyridoxamine-d3 dihydrochloride is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system. While the deuterated form has not been exhaustively studied, its chemical properties are expected to be nearly identical to pyridoxamine dihydrochloride.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Quantitative Toxicological and Physical Data

The following tables summarize key quantitative data for pyridoxamine dihydrochloride. This data should be considered representative for the -d3 analog in the absence of specific studies.

| Toxicological Data | Species | Route | LD50 Value | Citation |

| Acute Oral Toxicity | Rat | Oral | 7500 mg/kg | [1][3][5] |

| Mouse | Oral | 5100 mg/kg | [1][5] | |

| Cat | Oral | >1000 mg/kg | [5] | |

| Acute Subcutaneous Toxicity | Rat | Subcutaneous | 4720 mg/kg | [1][5] |

| Mouse | Subcutaneous | 2920 mg/kg | [5] | |

| Acute Intravenous Toxicity | Rat | Intravenous | 800 mg/kg | [5] |

| Mouse | Intravenous | 590 mg/kg | [5] |

| Physical and Chemical Properties | Value | Citation |

| Physical State | Solid, crystalline powder | [5] |

| Color | White to light brown | [2] |

| Melting Point | 223–229 °C (with slow decomposition) | [2] |

| Water Solubility | 500 g/L at 25 °C | [2][6] |

| Stability | Stable under normal conditions. Protect from light. | [7] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [3] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas. | [3] |

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles with side shields.[1]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[8]

-

Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.

General Handling and Storage

-

Handling:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid generating dust.[5] Dry dust can be electrostatically charged and may form explosive mixtures with air.[5]

-

Keep containers securely sealed when not in use.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

-

-

Storage:

-

Store in a cool, dry, well-ventilated area.[9]

-

Keep containers tightly closed and protected from physical damage.[9]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

-

Recommended storage temperature may vary by supplier; a common recommendation is -20°C for long-term storage.[1]

-

Protocol for Preparing an Aqueous Solution

This protocol outlines a general procedure for safely preparing a solution of Pyridoxamine-d3 dihydrochloride. Concentrations should be adjusted based on experimental needs.

-

Preparation:

-

Don all required PPE (safety goggles, gloves, lab coat).

-

Perform the procedure in a chemical fume hood or a well-ventilated area.

-

Ensure an eyewash station and safety shower are accessible.[10]

-

-

Weighing:

-

Tare a clean, dry weighing vessel on an analytical balance.

-

Carefully weigh the desired amount of Pyridoxamine-d3 dihydrochloride powder, avoiding dust generation.

-

-

Solubilization:

-

Place a stir bar in a suitable volumetric flask.

-

Add the weighed powder to the flask.

-

Add a portion (approximately 70-80% of the final volume) of the desired solvent (e.g., sterile water).

-

Place the flask on a stir plate and stir until the solid is completely dissolved. The compound is highly soluble in water.[2][6]

-

-

Final Preparation:

-

Once dissolved, add the solvent to the final volume mark on the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Label the container clearly with the compound name, concentration, solvent, and date of preparation.

-

-

Cleanup:

-

Clean all equipment thoroughly.

-

Dispose of any waste according to institutional and local regulations.

-

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[10]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention if symptoms occur.[1]

-

Spills:

-

Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[5]

-

Major Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[5]

-

Visualized Workflows and Relationships

The following diagrams illustrate standard safety workflows and logical relationships relevant to handling Pyridoxamine-d3 dihydrochloride in a research environment.

Caption: General Laboratory Chemical Handling Workflow.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. fishersci.ca [fishersci.ca]

- 4. eaglebio.com [eaglebio.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CN101628892A - Preparation method of pyridoxamine dihydrochloride - Google Patents [patents.google.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. us.cambridgecommodities.com [us.cambridgecommodities.com]

- 9. Pyridoxamine dihydrochloride - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

The Discovery, Mechanistic Action, and Therapeutic Potential of Pyridoxamine and Its Deuterated Analogs: A Technical Guide

Introduction

Vitamin B6, a vital water-soluble nutrient, exists in several forms, known as vitamers, including pyridoxine, pyridoxal (B1214274), and pyridoxamine (B1203002). While essential for numerous metabolic processes as the coenzyme pyridoxal 5'-phosphate (PLP), pyridoxamine has garnered significant scientific interest for its unique therapeutic properties independent of its classic vitamin function. This technical guide provides an in-depth exploration of the discovery and history of pyridoxamine, its multifaceted mechanisms of action, and the evolution of its deuterated forms as a next-generation therapeutic strategy. The focus is on its role in mitigating the pathology of chronic diseases, such as diabetic nephropathy, by inhibiting the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights and quantitative data to support further investigation and development.

Chapter 1: Discovery and History of Pyridoxamine

The journey to understanding pyridoxamine is rooted in the broader history of vitamin B6 discovery. In the 1930s, Paul György identified a factor that cured a specific skin disease in rats, which he named vitamin B6.[1] Initially, this vitamin was identified as pyridoxine, which was isolated in 1938 by Samuel Lepkovsky and synthesized in 1939.[2][3][4]

Subsequent research revealed that vitamin B6 was not a single compound but a group of related substances. In 1942, Esmond Snell's work with microbiological growth assays led to the characterization of two additional forms: pyridoxamine, the aminated form, and pyridoxal, the aldehyde form.[2][4] Further studies established that pyridoxine, pyridoxal, and pyridoxamine are largely equal in vitamin activity in animals because they can all be converted into the enzymatically active coenzyme, pyridoxal-5-phosphate (PLP).[2][5] This coenzyme is crucial for a wide array of biochemical reactions, particularly in the metabolism of amino acids.[2][5] While its role as a vitamin B6 vitamer is fundamental, the distinct chemical properties of pyridoxamine itself have paved the way for its investigation as a therapeutic agent.

Chapter 2: Mechanism of Action of Pyridoxamine

Pyridoxamine's therapeutic potential stems from its ability to counteract pathogenic oxidative chemistries.[6] Its unique structure, featuring a phenol (B47542) group at the 3-position and an aminomethyl group at the 4-position, endows it with multiple inhibitory capabilities.[6][7] The primary mechanisms of action include the inhibition of AGE and ALE formation, scavenging of reactive oxygen and carbonyl species, and chelation of metal ions.

Inhibition of Advanced Glycation and Lipoxidation End-products (AGEs/ALEs)

A key pathological feature of diabetes and other chronic diseases is the non-enzymatic reaction between sugars and proteins or lipids, a process known as the Maillard reaction, which leads to the formation of AGEs.[7][8] Similarly, lipid peroxidation leads to the formation of ALEs.[9] These products cause cellular damage and contribute to the progression of diabetic complications like nephropathy, retinopathy, and neuropathy.[8][9]

Pyridoxamine is a potent inhibitor of both AGE and ALE formation.[9][10] It is believed to act by trapping reactive dicarbonyl intermediates, such as methylglyoxal, that are formed during the degradation of sugars and lipids, thereby preventing them from reacting with proteins to form AGEs/ALEs.[7][9][11]

References

- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 2. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridoxine - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. nephrogenex.com [nephrogenex.com]

- 7. Pyridoxamine - Wikipedia [en.wikipedia.org]

- 8. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Pyridoxamine, an Inhibitor of Advanced Glycation Reactions, Also Inhib" by Joelle M. Onorato, Alicia J. Jenkins et al. [scholarcommons.sc.edu]

- 11. The Effect of Pyridoxamine Supplementation on Microvascular Function in Type 2 Diabetes | Clinical Research Trial Listing [centerwatch.com]

A Technical Guide to the Role of Pyridoxamine-d3 Dihydrochloride in Metabolic Research

Introduction

Pyridoxamine (B1203002), a naturally occurring form of vitamin B6, has garnered significant attention in metabolic research, primarily for its role as a potent inhibitor of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs).[1][2] These cytotoxic products are implicated in the pathogenesis of numerous metabolic disorders, including diabetic complications and age-related diseases.[3][4] Pyridoxamine-d3 dihydrochloride (B599025) is a deuterium-labeled isotopologue of pyridoxamine.[5][6] The incorporation of three deuterium (B1214612) atoms on the methyl group creates a stable, heavier version of the molecule, making it an invaluable tool in modern metabolic research.[7][8] Its primary application is as an internal standard for the precise quantification of unlabeled pyridoxamine in complex biological matrices using mass spectrometry.[6][7] This technical guide provides an in-depth overview of the core mechanisms, applications, and experimental protocols involving Pyridoxamine-d3 dihydrochloride for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

The therapeutic and research interest in pyridoxamine stems from its multi-faceted ability to mitigate the formation of AGEs and ALEs. Deuterium labeling does not alter these fundamental chemical properties but provides a means to trace and quantify the molecule.

1. Inhibition of AGE and ALE Formation: Pyridoxamine intervenes in the Maillard reaction and lipid peroxidation processes through several key mechanisms:

-

Scavenging Reactive Species: It effectively scavenges reactive oxygen species (ROS) and toxic carbonyl species that are precursors to AGE/ALE formation.[2][9][10]

-

Chelation of Metal Ions: By forming stable complexes with metal ions like copper (Cu²⁺) and iron (Fe³⁺), pyridoxamine inhibits the metal-catalyzed oxidation of Amadori and lipid products, a critical step in AGE/ALE synthesis.[10][11]

-

Trapping Intermediates: It reacts with dicarbonyl intermediates formed during glucose and lipid degradation, preventing them from cross-linking with proteins.[1][11]

2. Role as a Vitamin B6 Vitamer: As a form of vitamin B6, pyridoxamine is converted in the body to its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP).[12] PLP is a crucial cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism, but also in glucose and lipid metabolism.[13][14]

3. The Significance of Deuterium Labeling: Pyridoxamine-d3 dihydrochloride is functionally identical to its unlabeled counterpart in biological systems but is distinguishable by its increased mass (+3 Da).[7] This mass shift is the cornerstone of its utility in:

-

Metabolic Tracing: It can be used as a tracer to elucidate the pharmacokinetic profile, metabolic fate, and distribution of pyridoxamine in vivo.[6]

-

Quantitative Analysis: It serves as an ideal internal standard for mass spectrometry-based assays (e.g., LC-MS/MS).[6][7] When added to a biological sample in a known quantity, it co-elutes with the endogenous, unlabeled pyridoxamine and experiences similar ionization effects. The ratio of the signal from the unlabeled analyte to the labeled standard allows for highly accurate and precise quantification, correcting for sample loss during preparation and matrix effects during analysis.[15][16]

-

Metabolic Flux Analysis (MFA): While carbon-13 is more common, deuterium-labeled compounds are powerful tools for quantifying the rates of metabolic reactions, particularly for investigating redox metabolism and pathways involving hydride transfer.[17][18][19]

Key Applications in Metabolic Research

The unique properties of pyridoxamine and its deuterated analog have led to their application in several key areas of metabolic research.

1. Diabetic Complications: Pyridoxamine (investigational drug name: Pyridorin™) has been studied for its potential to slow the progression of diabetic nephropathy by inhibiting the formation of pathogenic AGEs.[9][20] Clinical trials have evaluated its effect on serum creatinine (B1669602) (SCr), a key marker of kidney function.[21][22] While some studies failed to show a significant effect in the broader intent-to-treat population, subgroup analyses suggested a potential benefit in patients with less advanced kidney disease.[20][21]

2. Quantitative Bioanalysis: The most direct and widespread application of Pyridoxamine-d3 dihydrochloride is as an internal standard for the quantification of pyridoxamine in biological samples such as plasma, urine, and tissue extracts.[7][15] This is critical for pharmacokinetic studies, clinical trial sample analysis, and fundamental research into vitamin B6 metabolism.

3. Metabolic Pathway Elucidation: Stable isotope tracing, using compounds like Pyridoxamine-d3, is a cornerstone of metabolic flux analysis.[23][24] By introducing the labeled compound into a cellular system or organism, researchers can track its incorporation into downstream metabolites. This allows for the quantitative measurement of reaction rates (fluxes) through various pathways, providing a dynamic picture of cellular physiology that cannot be obtained from static metabolite measurements alone.[18][23]

Data Presentation

Table 1: Physicochemical Properties of Pyridoxamine-d3 Dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 1173023-45-4 | [7][8] |

| Molecular Formula | C₈H₉D₃N₂O₂ · 2HCl | [8] |

| Molecular Weight | 244.13 g/mol | [7][8] |

| Isotopic Purity | ≥98 atom % D | [7][25] |

| Chemical Purity | ≥98% | [7][8] |

| Appearance | White to off-white powder | [7] |

| Mass Shift | M+3 | [7][25] |

| Storage Temperature | -20°C, Protect from light | [7][8] |

Table 2: Summary of a Phase 2 Clinical Trial of Pyridoxamine in Type 2 Diabetic Nephropathy

| Parameter | Details | Reference(s) |

| Study Design | Randomized, double-blind, placebo-controlled | [21] |

| Patient Population | 317 patients with proteinuric type 2 diabetic nephropathy | [21] |

| Treatment Groups | 1. Placebo (twice daily) 2. Pyridorin™ 150 mg (twice daily) 3. Pyridorin™ 300 mg (twice daily) | [21] |

| Treatment Duration | 52 weeks | [21] |

| Primary Endpoint | Change in serum creatinine (SCr) from baseline to 52 weeks | [21] |

| Overall Result | No statistically significant change in SCr in either Pyridorin group compared to placebo in the intent-to-treat analysis. | [21] |

| Subgroup Analysis Finding | A significant treatment effect (slowing of SCr increase) was observed in the lowest SCr tertile (<1.85 mg/dl) for both Pyridorin groups vs. placebo (P=0.046). | [21] |

Experimental Protocols

Protocol 1: Quantification of Pyridoxamine in Human Plasma via LC-MS/MS

Objective: To accurately quantify the concentration of pyridoxamine in human plasma samples using a stable isotope dilution method with Pyridoxamine-d3 dihydrochloride as an internal standard.

Materials:

-

Human plasma (collected in K₂EDTA tubes)

-

Pyridoxamine dihydrochloride (analytical standard)

-

Pyridoxamine-d3 dihydrochloride (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Analytical balance, vortex mixer, centrifuge

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of pyridoxamine and Pyridoxamine-d3 in methanol.

-

From these stocks, prepare serial dilutions in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL) and a working solution of the internal standard (e.g., 100 ng/mL).

-

-